molecular formula C37H22N2O9 B14372016 15-Methoxy-13-(15-methoxy-13-oxo-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14(19),15,17-octaen-9-yl)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14(19),15,17-heptaene-9,10-dione CAS No. 91794-12-6

15-Methoxy-13-(15-methoxy-13-oxo-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14(19),15,17-octaen-9-yl)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14(19),15,17-heptaene-9,10-dione

Cat. No.: B14372016
CAS No.: 91794-12-6
M. Wt: 638.6 g/mol
InChI Key: FUSJYHXBRBPYDM-UHFFFAOYSA-N
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Description

The compound “15-Methoxy-13-(15-methoxy-13-oxo-3,5-dioxa-11-azapentacyclo[107102,608,20014,19]icosa-1(20),2(6),7,9,11,14(19),15,17-octaen-9-yl)-11-methyl-3,5-dioxa-11-azapentacyclo[107102,608,20014,19]icosa-1(20),2(6),7,12,14(19),15,17-heptaene-9,10-dione” is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the pentacyclic core and subsequent functionalization. Typical reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure scalability, cost-effectiveness, and safety. This may involve the use of continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used. These products can be further analyzed using techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and properties.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. Detailed studies using techniques such as molecular docking and biochemical assays can provide insights into these interactions.

Properties

CAS No.

91794-12-6

Molecular Formula

C37H22N2O9

Molecular Weight

638.6 g/mol

IUPAC Name

15-methoxy-13-(15-methoxy-13-oxo-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14(19),15,17-octaen-9-yl)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14(19),15,17-heptaene-9,10-dione

InChI

InChI=1S/C37H22N2O9/c1-39-32-27-18(33(40)37(39)42)11-23-36(48-14-46-23)30(27)15-6-4-8-20(43-2)24(15)28(32)19-12-38-31-26-17(19)10-22-35(47-13-45-22)29(26)16-7-5-9-21(44-3)25(16)34(31)41/h4-12H,13-14H2,1-3H3

InChI Key

FUSJYHXBRBPYDM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C3=C(C=CC=C3OC)C4=C2C(=CC5=C4OCO5)C(=O)C1=O)C6=CN=C7C8=C(C9=C(C7=O)C(=CC=C9)OC)C1=C(C=C68)OCO1

Origin of Product

United States

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